molecular formula C37H50N4O6 B10827240 Lopinavir monohydrate CAS No. 1239071-09-0

Lopinavir monohydrate

Cat. No.: B10827240
CAS No.: 1239071-09-0
M. Wt: 646.8 g/mol
InChI Key: XLJJEFLRMQZJDB-YIUCRBITSA-N
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Description

Lopinavir monohydrate is an antiretroviral medication belonging to the protease inhibitor class. It is primarily used in combination with ritonavir to treat human immunodeficiency virus (HIV) infections. Lopinavir was patented in 1995 and approved for medical use in 2000 . It is marketed under the brand name Kaletra when combined with ritonavir .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lopinavir is synthesized through a multi-step process involving the coupling of various intermediates. The synthesis typically starts with the preparation of a key intermediate, which is then coupled with other intermediates under specific reaction conditions to form lopinavir. The final product is purified and characterized using various analytical techniques .

Industrial Production Methods

Industrial production of lopinavir involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of solvents, catalysts, and reagents under controlled conditions. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Lopinavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of lopinavir include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the chemical reactions of lopinavir include various related substances and impurities, such as sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine .

Scientific Research Applications

Lopinavir monohydrate has a wide range of scientific research applications, including:

Mechanism of Action

Lopinavir exerts its effects by inhibiting the activity of the HIV-1 protease enzyme. This enzyme is critical for the viral lifecycle, as it cleaves the gag-pol polyproteins into functional viral proteins. By forming an inhibitor-enzyme complex, lopinavir prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious viral particles .

Comparison with Similar Compounds

Lopinavir is often compared with other protease inhibitors, such as:

Uniqueness

Lopinavir is unique in its combination with ritonavir, which enhances its bioavailability and antiviral activity. This combination is marketed under the brand name Kaletra and is known for its effectiveness in treating HIV infections .

Similar Compounds

Similar compounds include other protease inhibitors used in the treatment of HIV, such as:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

Properties

CAS No.

1239071-09-0

Molecular Formula

C37H50N4O6

Molecular Weight

646.8 g/mol

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;hydrate

InChI

InChI=1S/C37H48N4O5.H2O/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4;/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43);1H2/t30-,31-,32-,34-;/m0./s1

InChI Key

XLJJEFLRMQZJDB-YIUCRBITSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.O

Origin of Product

United States

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